molecular formula C22H21ClFN3O4 B14961849 N-(5-chloro-2-methoxyphenyl)-2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide

N-(5-chloro-2-methoxyphenyl)-2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide

Cat. No.: B14961849
M. Wt: 445.9 g/mol
InChI Key: QEBCLINQMXHZBW-UHFFFAOYSA-N
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Description

N-(5-CHLORO-2-METHOXYPHENYL)-2-[2-(4-FLUOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-CHLORO-2-METHOXYPHENYL)-2-[2-(4-FLUOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the hydroxyethyl group, and finally, the attachment of the chloromethoxyphenyl and fluorophenyl groups. Common reagents used in these steps include various chlorinating agents, methoxylating agents, and fluorinating agents under controlled conditions such as specific temperatures, solvents, and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(5-CHLORO-2-METHOXYPHENYL)-2-[2-(4-FLUOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ketone group in the pyrimidine ring can be reduced to an alcohol.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a carboxylic acid derivative, while reduction of the ketone group would yield an alcohol derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-CHLORO-2-METHOXYPHENYL)-2-[2-(4-FLUOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-CHLORO-2-METHOXYPHENYL)-2-[2-(4-FLUOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE can be compared with other compounds that have similar structural features, such as other pyrimidine derivatives or compounds with similar functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C22H21ClFN3O4

Molecular Weight

445.9 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1-yl]acetamide

InChI

InChI=1S/C22H21ClFN3O4/c1-13-17(9-10-28)22(30)27(21(25-13)14-3-6-16(24)7-4-14)12-20(29)26-18-11-15(23)5-8-19(18)31-2/h3-8,11,28H,9-10,12H2,1-2H3,(H,26,29)

InChI Key

QEBCLINQMXHZBW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=N1)C2=CC=C(C=C2)F)CC(=O)NC3=C(C=CC(=C3)Cl)OC)CCO

Origin of Product

United States

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